- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,
Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)
938066-17-2 structure
Product Name:4-iodo-1-(oxan-2-yl)-1H-pyrazole
N.o CAS:938066-17-2
MF:C8H11IN2O
MW:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709
Update Time:2025-05-22
4-iodo-1-(oxan-2-yl)-1H-pyrazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 4-iodo-1-(oxan-2-yl)pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
- 4-iodo-1-(oxan-2-yl)-1H-pyrazole
- XOMUJCQTYLHICW-UHFFFAOYSA-N
- BBL103197
- 3745AF
- STL557007
- ST24043801
- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
-
- MDL: MFCD19689194
- Inchi: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
- Chave InChI: XOMUJCQTYLHICW-UHFFFAOYSA-N
- SMILES: IC1=CN(C2CCCCO2)N=C1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 156
- Superfície polar topológica: 27
4-iodo-1-(oxan-2-yl)-1H-pyrazole Informações de segurança
- Declaração de perigo: H315-H319-H335
- Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A109827-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 1g |
$29.0 | 2025-04-15 | |
| Ambeed | A109827-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 5g |
$83.0 | 2025-04-15 | |
| Ambeed | A109827-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 25g |
$295.0 | 2025-04-15 | |
| Apollo Scientific | OR302120-5g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 5g |
£372.00 | 2024-05-25 | ||
| Chemenu | CM255890-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95%+ | 5g |
$130 | 2024-07-19 | |
| Chemenu | CM255890-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95%+ | 25g |
$514 | 2024-07-19 | |
| Chemenu | CM255890-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 1g |
$88 | 2021-08-04 | |
| Chemenu | CM255890-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 5g |
$245 | 2021-08-04 | |
| Chemenu | CM255890-10g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 10g |
$420 | 2021-08-04 | |
| Chemenu | CM255890-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 25g |
$938 | 2021-08-04 |
4-iodo-1-(oxan-2-yl)-1H-pyrazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referência
- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt
Referência
- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591
Método de produção 4
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt
Referência
- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C
Referência
- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176
Método de produção 6
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C
Referência
- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ; neutralized, rt
1.2 Reagents: Sodium hydride ; neutralized, rt
Referência
- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,
Método de produção 8
Condições de reacção
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C
Referência
- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97
Método de produção 9
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt
Referência
- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux
Referência
- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453
Método de produção 11
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt
Referência
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referência
- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referência
- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referência
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
Referência
- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,
Método de produção 16
Condições de reacção
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
Referência
- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
Referência
- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
Referência
- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials
- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol
- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-
- 3,4-Dihydro-2H-pyran
- 4-Iodopyrazole
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products
4-iodo-1-(oxan-2-yl)-1H-pyrazole Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Número da Ordem:A859630
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:19
Preço ($):241.0
E- mail:sales@amadischem.com
4-iodo-1-(oxan-2-yl)-1H-pyrazole Literatura Relacionada
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Pureza:99%
Quantidade:25g
Preço ($):241.0